(2S)-4-Ethyl-2-(4-nitrophenyl)morpholine

Lipophilicity Drug Design Permeability

(2S)-4-Ethyl-2-(4-nitrophenyl)morpholine is an enantiopure, chiral morpholine derivative characterized by an (S)-configured carbon at the 2-position bearing a para-nitrophenyl substituent and an N-ethyl group on the morpholine ring. With a molecular formula of C₁₂H₁₆N₂O₃ and a molecular weight of 236.27 g/mol, this compound features a predicted LogP of 2.45 and a topological polar surface area (TPSA) of 58.29 Ų.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS No. 920798-98-7
Cat. No. B14187238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-4-Ethyl-2-(4-nitrophenyl)morpholine
CAS920798-98-7
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCCN1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H16N2O3/c1-2-13-7-8-17-12(9-13)10-3-5-11(6-4-10)14(15)16/h3-6,12H,2,7-9H2,1H3/t12-/m1/s1
InChIKeyZRWCEEVNQSJDRU-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-4-Ethyl-2-(4-nitrophenyl)morpholine (CAS 920798-98-7): Chiral Morpholine Scaffold for Asymmetric Synthesis


(2S)-4-Ethyl-2-(4-nitrophenyl)morpholine is an enantiopure, chiral morpholine derivative characterized by an (S)-configured carbon at the 2-position bearing a para-nitrophenyl substituent and an N-ethyl group on the morpholine ring . With a molecular formula of C₁₂H₁₆N₂O₃ and a molecular weight of 236.27 g/mol, this compound features a predicted LogP of 2.45 and a topological polar surface area (TPSA) of 58.29 Ų . It is cataloged primarily as a research chemical and chiral building block, with documented synthetic routes from 2-bromo-1-(4-nitro-phenyl)-ethanone and 2-ethylamino-ethanol reported in patent literature . The compound is distinguishable from its (2R)-enantiomer (CAS 920802-57-9) and the racemic mixture (CAS 1010384-43-6) by its defined (S) absolute configuration, a parameter critical for enantioselective applications .

Why Generic Substitution Fails for (2S)-4-Ethyl-2-(4-nitrophenyl)morpholine: Stereochemistry and N-Substitution Matter


Substituting (2S)-4-ethyl-2-(4-nitrophenyl)morpholine with a closely related morpholine analog—such as the (2R)-enantiomer, the racemic mixture, or the N-unsubstituted 2-(4-nitrophenyl)morpholine—is not scientifically neutral. The (S) absolute configuration at C2 generates a distinct three-dimensional orientation of the 4-nitrophenyl pharmacophore, which governs chiral recognition in asymmetric catalysis, enantioselective binding to biological targets, and chromatographic behavior . The N-ethyl substituent critically modulates lipophilicity: the target compound's LogP of 2.45 is approximately 1.2 log units higher than that of unsubstituted 2-(4-nitrophenyl)morpholine (LogP 1.26) , a difference that directly impacts membrane permeability, metabolic stability, and assay compatibility. Furthermore, pharmacological studies on the congeneric series of 2-(p-nitrophenyl)-substituted morpholines have demonstrated that the nature of the N-alkyl group (ethyl vs. isopropyl vs. unsubstituted) dictates the profile of alpha-adrenergic activity and the degree of conformational constraint within the morpholine ring, establishing that N-substitution is not merely a solubilizing handle but a determinant of biological readout [1].

Quantitative Differentiation Evidence for (2S)-4-Ethyl-2-(4-nitrophenyl)morpholine: Head-to-Head Comparator Data


Lipophilicity Advantage: LogP Comparison of (2S)-4-Ethyl-2-(4-nitrophenyl)morpholine vs. N-Unsubstituted and Regioisomeric Analogs

The predicted LogP value of (2S)-4-ethyl-2-(4-nitrophenyl)morpholine is 2.45 , which is approximately 1.19 log units higher than that of the N-unsubstituted analog 2-(4-nitrophenyl)morpholine (LogP 1.26) and 0.87 log units higher than that of the regioisomer 4-(4-nitrophenyl)morpholine (LogP 1.58) [1]. This difference in lipophilicity, driven by the N-ethyl substituent, places the target compound in an optimal LogP range (2–3) associated with favorable passive membrane permeability while avoiding excessive lipophilicity (LogP > 5) linked to poor solubility and metabolic liabilities.

Lipophilicity Drug Design Permeability

Topological Polar Surface Area (TPSA): Favorable CNS Drug-Likeness Profile of (2S)-4-Ethyl-2-(4-nitrophenyl)morpholine

(2S)-4-ethyl-2-(4-nitrophenyl)morpholine exhibits a TPSA of 58.29 Ų , which is below the widely accepted threshold of 60–70 Ų for favorable blood-brain barrier (BBB) penetration [1]. In comparison, the N-unsubstituted analog 2-(4-nitrophenyl)morpholine has a TPSA of 64.4 Ų , placing it closer to the upper boundary of CNS drug-likeness. The lower TPSA of the target compound, attributable to the N-ethyl group shielding a hydrogen-bond acceptor, suggests marginally superior passive CNS penetration potential.

Blood-Brain Barrier CNS Drug Design Physicochemical Properties

Conformational Constraint and N-Alkyl Pharmacological Divergence: Class-Level Evidence from 2-(p-Nitrophenyl)-Substituted Morpholines

The seminal SAR study by Balsamo et al. (1979) on 2-(p-nitrophenyl)-substituted morpholines provides class-level evidence that N-alkyl substitution directly governs pharmacological profile [1]. In this series, the N-isopropyl analog (2-(p-nitrophenyl)-4-isopropylmorpholine) retains weak alpha-adrenergic stimulating activity and potentiates norepinephrine responses, while losing beta-receptor blocking activity compared to its open-chain precursor INPEA [2]. Extrapolating this SAR: the N-ethyl substituent on the target compound is predicted to confer a distinct pharmacological signature intermediate between the N-unsubstituted and N-isopropyl congeners. Although direct head-to-head bioactivity data for the (2S)-4-ethyl derivative have not been published, the well-characterized divergence between N-isopropyl and N-unsubstituted analogs establishes that the N-alkyl group is not a silent structural feature.

Structure-Activity Relationship Alpha-Adrenergic Conformational Analysis

Enantiomeric Identity: (2S) vs. (2R) and Racemic – Chiral Purity as a Procurement Decision Factor

(2S)-4-Ethyl-2-(4-nitrophenyl)morpholine (CAS 920798-98-7) is the defined (S)-enantiomer, distinguishable from the (2R)-enantiomer (CAS 920802-57-9) and the racemic mixture (CAS 1010384-43-6) . While no peer-reviewed enantiomer-specific bioactivity data exist for this compound, the principle of chiral discrimination is well-established for structurally related morpholine-based acetylcholinesterase inhibitors, where (S)- and (R)-enantiomers exhibit up to 2.6-fold differences in Ki values [1]. The (2S) enantiomer is supplied with a defined absolute configuration, enabling its use in asymmetric synthesis, chiral chromatography method development, and enantioselective biological assays without the complication of racemic background.

Chiral Resolution Enantioselective Synthesis Quality Control

Synthetic Accessibility and Scalability: (2S)-4-Ethyl-2-(4-nitrophenyl)morpholine via Established Patent Route

A scalable synthetic route to the racemic 4-ethyl-2-(4-nitrophenyl)morpholine is documented in US Patent 08471005B2, employing 2-bromo-1-(4-nitro-phenyl)-ethanone and 2-ethylamino-ethanol in a two-step condensation-reduction sequence with triethylsilane/trifluoroacetic acid, yielding the racemic product as a red waxy solid (2.45 g, approximately 52% yield from 5.0 g starting ketone) . The (2S)-enantiomer is accessible via chiral resolution or asymmetric synthesis from enantiopure amino alcohol precursors [1]. This contrasts with the N-isopropyl analog, whose synthesis requires a different amino alcohol and may involve distinct protecting group strategies [2]. Procurement of the pre-resolved (2S)-enantiomer from a supplier eliminates the need for in-house chiral separation, reducing development timelines for enantioselective applications.

Process Chemistry Scale-Up Building Block Sourcing

Recommended Application Scenarios for (2S)-4-Ethyl-2-(4-nitrophenyl)morpholine Based on Quantitative Evidence


Chiral Building Block for Enantioselective Synthesis of CNS-Targeted Compound Libraries

With a TPSA of 58.29 Ų—below the 60 Ų threshold for passive BBB penetration—and a LogP of 2.45, (2S)-4-ethyl-2-(4-nitrophenyl)morpholine is well-suited as an enantiopure scaffold for constructing CNS-focused screening libraries . Its defined (2S) configuration provides a single-enantiomer starting point, eliminating the need for post-synthetic chiral resolution when the morpholine stereocenter must be retained in the final compound .

Adrenergic and Aminergic Receptor SAR Probe in the 2-(p-Nitrophenyl)morpholine Series

Class-level pharmacological evidence indicates that N-alkyl substitution on the 2-(p-nitrophenyl)morpholine scaffold modulates alpha-adrenergic activity and catecholamine potentiation [1]. The N-ethyl derivative fills a specific gap in the SAR matrix between N-unsubstituted and N-isopropyl analogs, making it a necessary tool compound for medicinal chemistry teams systematically exploring this chemical series against adrenergic or aminergic G protein-coupled receptor targets.

Chiral Chromatography Method Development and Enantiomeric Purity Reference Standard

The enantiomeric relationship between (2S)-4-ethyl-2-(4-nitrophenyl)morpholine (CAS 920798-98-7) and its (2R)-counterpart (CAS 920802-57-9) makes this compound suitable as a reference standard for chiral HPLC or SFC method development aimed at resolving morpholine-based enantiomers . The documented 1H-NMR and LC/MS data for the racemic form provide orthogonal analytical benchmarks for method validation .

Late-Stage Functionalization via Nitro Group Reduction for Amine-Containing Drug Candidates

The para-nitro group serves as a latent amine handle: reduction of the nitro to an amine yields a 4-(2-morpholinyl)aniline derivative, a common pharmacophoric motif in kinase inhibitors and GPCR ligands. The N-ethyl group remains intact under standard hydrogenation conditions, preserving the lipophilicity advantage (LogP 2.45) in the reduced product, providing a synthetic advantage over N-unsubstituted congeners where the product would be more polar and potentially less membrane-permeable .

Quote Request

Request a Quote for (2S)-4-Ethyl-2-(4-nitrophenyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.